Cas no 2172222-49-8 (2-(methoxymethyl)oxolane-2-carbaldehyde)
2-(methoxymethyl)oxolane-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-(methoxymethyl)oxolane-2-carbaldehyde
- 2172222-49-8
- EN300-1620782
-
- Inchi: 1S/C7H12O3/c1-9-6-7(5-8)3-2-4-10-7/h5H,2-4,6H2,1H3
- InChI Key: YWDHVYHUJYPVTP-UHFFFAOYSA-N
- SMILES: O1CCCC1(C=O)COC
Computed Properties
- Exact Mass: 144.078644241g/mol
- Monoisotopic Mass: 144.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 35.5Ų
2-(methoxymethyl)oxolane-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1620782-0.05g |
2-(methoxymethyl)oxolane-2-carbaldehyde |
2172222-49-8 | 95% | 0.05g |
$174.0 | 2023-06-04 | |
| Enamine | EN300-1620782-0.1g |
2-(methoxymethyl)oxolane-2-carbaldehyde |
2172222-49-8 | 95% | 0.1g |
$257.0 | 2023-06-04 | |
| Enamine | EN300-1620782-0.25g |
2-(methoxymethyl)oxolane-2-carbaldehyde |
2172222-49-8 | 95% | 0.25g |
$367.0 | 2023-06-04 | |
| Enamine | EN300-1620782-0.5g |
2-(methoxymethyl)oxolane-2-carbaldehyde |
2172222-49-8 | 95% | 0.5g |
$579.0 | 2023-06-04 | |
| Enamine | EN300-1620782-1.0g |
2-(methoxymethyl)oxolane-2-carbaldehyde |
2172222-49-8 | 95% | 1g |
$743.0 | 2023-06-04 | |
| Enamine | EN300-1620782-2.5g |
2-(methoxymethyl)oxolane-2-carbaldehyde |
2172222-49-8 | 95% | 2.5g |
$1454.0 | 2023-06-04 | |
| Enamine | EN300-1620782-5.0g |
2-(methoxymethyl)oxolane-2-carbaldehyde |
2172222-49-8 | 95% | 5g |
$2152.0 | 2023-06-04 | |
| Enamine | EN300-1620782-10.0g |
2-(methoxymethyl)oxolane-2-carbaldehyde |
2172222-49-8 | 95% | 10g |
$3191.0 | 2023-06-04 | |
| 1PlusChem | 1P0291BW-50mg |
2-(methoxymethyl)oxolane-2-carbaldehyde |
2172222-49-8 | 95% | 50mg |
$269.00 | 2023-12-19 | |
| 1PlusChem | 1P0291BW-100mg |
2-(methoxymethyl)oxolane-2-carbaldehyde |
2172222-49-8 | 95% | 100mg |
$369.00 | 2023-12-19 |
2-(methoxymethyl)oxolane-2-carbaldehyde Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-(methoxymethyl)oxolane-2-carbaldehyde
Introduction to 2-(methoxymethyl)oxolane-2-carbaldehyde (CAS No. 2172222-49-8)
2-(methoxymethyl)oxolane-2-carbaldehyde is a compound with the CAS registry number 2172222-49-8. This compound is a derivative of oxolane, also known as tetrahydrofuran (THF), and contains a methoxymethyl group attached to the oxolane ring. The presence of the aldehyde functional group at the 2-position of the oxolane ring gives this compound its unique chemical properties. The structure of 2-(methoxymethyl)oxolane-2-carbaldehyde can be represented as follows:
The compound is synthesized through various methods, including oxidation reactions, and has been studied for its potential applications in organic synthesis and materials science. Recent research has focused on its reactivity under different conditions, such as acid-catalyzed cyclizations and its ability to form stable intermediates in enantioselective reactions.
One of the key features of CAS No. 2172222-49-8 is its ability to act as a versatile building block in organic chemistry. Its structure allows for the formation of various heterocyclic compounds, which are valuable in drug discovery and agrochemicals. For instance, studies have shown that methoxymethyl oxolane derivatives can undergo intramolecular cyclizations to form five-membered rings, which are often found in bioactive molecules.
Moreover, carbaldehyde-containing oxolanes have been explored for their role in click chemistry and other modular synthesis strategies. The aldehyde group provides a reactive site for carbonyl chemistry, enabling the formation of imines, hydrazones, and other nitrogen-containing compounds. These derivatives have potential applications in the development of new pharmaceutical agents and biocompatible materials.
In terms of physical properties, CAS No. 2172222-49-8 is typically a colorless liquid with a moderate boiling point, making it suitable for use in various synthetic procedures that require controlled heating. Its solubility in common organic solvents like dichloromethane and THF facilitates its use in solution-phase reactions.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure of methoxymethyl oxolane carbaldehydes, providing insights into their reactivity and stability. These studies have highlighted the importance of steric and electronic effects in determining the compound's behavior during reactions.
In conclusion, CAS No. 217222 (commonly referred to as methoxymethyl oxolane carbaldehyde) is a valuable compound with diverse applications in organic synthesis and materials science. Its unique structure and reactivity make it an attractive target for further research, particularly in the development of novel bioactive molecules and advanced materials.
2172222-49-8 (2-(methoxymethyl)oxolane-2-carbaldehyde) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)